molecular formula C14H10Cl2F3N3OS B11410954 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11410954
M. Wt: 396.2 g/mol
InChI Key: JOHJRBFWUVXEHV-UHFFFAOYSA-N
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Description

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes chloro, trifluoromethyl, and ethylsulfanyl groups attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines and carbonyl compounds under controlled conditions.

    Introduction of Chloro and Trifluoromethyl Groups: These groups can be introduced via halogenation and trifluoromethylation reactions, respectively.

    Attachment of the Ethylsulfanyl Group: This step involves the substitution of a suitable leaving group with an ethylsulfanyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro groups but lacks the pyrimidine ring and ethylsulfanyl group.

    5-Chloro-2-nitropyridine: Contains a chloro and nitro group on a pyridine ring, differing in the functional groups and ring structure.

Uniqueness

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide is unique due to its combination of functional groups and the pyrimidine ring, which confer distinct chemical reactivity and potential biological activities not found in the similar compounds listed above.

Properties

Molecular Formula

C14H10Cl2F3N3OS

Molecular Weight

396.2 g/mol

IUPAC Name

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H10Cl2F3N3OS/c1-2-24-13-20-6-9(16)11(22-13)12(23)21-10-5-7(14(17,18)19)3-4-8(10)15/h3-6H,2H2,1H3,(H,21,23)

InChI Key

JOHJRBFWUVXEHV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl

Origin of Product

United States

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